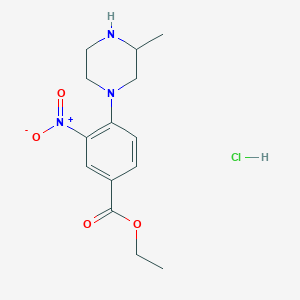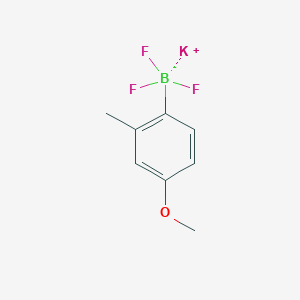
Methyl 2-bromo-5-fluoropyridine-4-carboxylate
Vue d'ensemble
Description
Methyl 2-bromo-5-fluoropyridine-4-carboxylate (MBFPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyridine family, and has a unique structure that makes it a useful tool in research.
Applications De Recherche Scientifique
Synthesis of Complex Compounds
Methyl 2-bromo-5-fluoropyridine-4-carboxylate plays a critical role in the synthesis of complex organic compounds. Hirokawa et al. (2000) demonstrated its use in synthesizing a potent dopamine and serotonin receptor antagonist (Hirokawa, Horikawa, & Kato, 2000). Another example is its application in the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate, as outlined by Shi Qunfeng et al. (2012) (Shi Qunfeng, Z. Weiwei, Zhou Heng, Li Xiangchao, & Mao Zhenmin, 2012).
Radiosynthesis in Medical Imaging
Pauton et al. (2019) explored the use of 2-bromo-5-[18F]fluoropyridine, derived from methyl 2-bromo-5-fluoropyridine-4-carboxylate, in the radiosynthesis of 2-amino-5-[18F]fluoropyridines for potential applications in medical imaging (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Organic Process Research and Development
Boros et al. (2007) described a scalable synthesis involving methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, indicating the versatility of methyl 2-bromo-5-fluoropyridine-4-carboxylate in organic process research and development (Boros, Burova, Erickson, Johns, Koble, Kurose, Sharp, Tabet, Thompson, & Toczko, 2007).
Versatile Synthesis of Fluoropyridines
Sutherland and Gallagher (2003) demonstrated its utility in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, showcasing its significance in creating fluorinated compounds with diverse applications (Sutherland & Gallagher, 2003).
Ligand Synthesis for Metal Complexation
Charbonnière, Weibel, and Ziessel (2001) used it in the synthesis of tridentate ligands for complexing with lanthanide(III) cations, highlighting its importance in inorganic chemistry and materials science (Charbonnière, Weibel, & Ziessel, 2001).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, an application that underscores the potential of methyl 2-bromo-5-fluoropyridine-4-carboxylate in sustainable chemistry and green technology (Feng, Huang, Liu, & Wang, 2010).
Propriétés
IUPAC Name |
methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTNRIWFYBDWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673237 | |
| Record name | Methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885588-14-7 | |
| Record name | Methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-5-fluoropyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)


![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)
![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)



